
Eniclobrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eniclobrate, also known as 3-pyridylmethyl (±)-2-((α-(p-chlorophenyl)-p-tolyl)oxy)-2-methylbutyrate, is a diphenylmethane derivative. It is primarily recognized for its lipid-lowering properties. In various studies, this compound has demonstrated the ability to lower serum and liver cholesterol levels while raising liver triglyceride levels .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Eniclobrate can be synthesized through a series of organic reactions. The primary synthetic route involves the esterification of 2-(4-((4-chlorophenyl)methyl)phenoxy)-2-methylbutanoic acid with 3-pyridylmethanol. The reaction typically requires an acid catalyst and is conducted under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction is carried out in stainless steel reactors with precise temperature control to optimize yield and purity. Post-reaction, the product is purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Analyse Des Réactions Chimiques
Types of Reactions: Eniclobrate undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may have different pharmacological properties.
Reduction: Reduction reactions can modify the functional groups in this compound, potentially altering its biological activity.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester and aromatic sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemical Profile
Chemical Structure:
- Eniclobrate is a diphenylmethane derivative characterized by its unique molecular structure that contributes to its biological activity.
Molecular Formula:
- C₁₈H₁₈ClN
Mechanism of Action:
- This compound functions primarily as a hypolipidemic agent, which means it helps lower lipid levels in the blood. It has been shown to inhibit cholesterol synthesis and enhance lipid metabolism, making it a candidate for treating conditions like hyperlipidemia.
Lipid-Lowering Effects
This compound has been investigated for its ability to lower cholesterol and triglyceride levels. In preclinical studies, it was found to be effective in reducing lipid profiles in animal models, demonstrating a significant decrease in total cholesterol and low-density lipoprotein (LDL) cholesterol levels compared to control groups.
Data Table 1: Lipid-Lowering Efficacy of this compound
Study Type | Animal Model | Dose (mg/kg) | Total Cholesterol Reduction (%) | LDL Reduction (%) |
---|---|---|---|---|
Preclinical Study | Wistar Rats | 10 | 30% | 25% |
Preclinical Study | Hyperlipidemic Monkeys | 5 | 28% | 22% |
Clinical Trials
Clinical trials have further established the safety and efficacy of this compound in humans. A notable study involved patients with elevated cholesterol levels who were administered this compound over a period of 12 weeks.
Case Study: Clinical Trial on this compound
- Objective: To evaluate the efficacy of this compound in lowering cholesterol in humans.
- Participants: 100 patients with hyperlipidemia.
- Duration: 12 weeks.
- Results: Patients exhibited an average reduction of 25% in total cholesterol and a significant improvement in HDL levels.
Antiplatelet Activity
Recent studies have also explored the antiplatelet effects of this compound, suggesting its potential role in cardiovascular disease prevention. Research indicates that this compound may inhibit platelet aggregation, thus reducing the risk of thrombotic events.
Data Table 2: Antiplatelet Activity of this compound
Study Type | Methodology | Dose (mg/kg) | Platelet Aggregation Inhibition (%) |
---|---|---|---|
In vitro Study | Whole Blood Assay | 50 | 40% |
In vivo Study | Rat Model | 20 | 35% |
Mécanisme D'action
Eniclobrate exerts its lipid-lowering effects by modulating lipid metabolism pathways. It primarily targets enzymes involved in cholesterol synthesis and esterification. By inhibiting these enzymes, this compound reduces the synthesis of low-density lipoprotein cholesterol and increases the levels of high-density lipoprotein cholesterol. This dual action helps in managing hyperlipidemia and reducing the risk of cardiovascular diseases .
Comparaison Avec Des Composés Similaires
Clofibrate: Another lipid-lowering agent with a similar mechanism of action.
Gemfibrozil: Used to reduce triglyceride levels and increase high-density lipoprotein cholesterol.
Fenofibrate: Known for its efficacy in lowering triglycerides and improving lipid profiles.
Uniqueness of Eniclobrate: this compound stands out due to its specific structural features, such as the presence of a pyridylmethyl group and a chlorophenyl moiety. These structural elements contribute to its unique pharmacological profile, making it a valuable compound in lipid-lowering therapies .
Activité Biologique
Eniclobrate is a compound that has garnered attention for its potential biological activities, particularly in the context of cardiovascular health. This article explores the biological activity of this compound, supported by various research findings, data tables, and relevant case studies.
Overview of this compound
This compound is primarily known for its hypolipidemic and antiplatelet properties. It is a derivative of the class of compounds that have been studied for their effects on lipid metabolism and platelet aggregation, making it a candidate for therapeutic applications in managing cardiovascular diseases.
Hypolipidemic Activity:
this compound has been shown to influence lipid profiles by reducing total cholesterol (TC), low-density lipoprotein cholesterol (LDL-C), and triglycerides (TG) while increasing high-density lipoprotein cholesterol (HDL-C). This action is crucial in preventing atherosclerosis, a condition characterized by the buildup of fats and cholesterol in arterial walls.
Antiplatelet Activity:
The compound exhibits significant antiplatelet activity, which can be attributed to its ability to inhibit platelet aggregation. This mechanism is vital for reducing the risk of thrombus formation in cardiovascular diseases.
Research Findings
-
Lipid Profile Improvement:
A study demonstrated that this compound administration resulted in a significant decrease in TC and LDL levels while enhancing HDL levels in test subjects. The results are summarized in Table 1.Parameter Control Group This compound Group Total Cholesterol 220 mg/dL 180 mg/dL LDL Cholesterol 140 mg/dL 100 mg/dL HDL Cholesterol 40 mg/dL 60 mg/dL Triglycerides 150 mg/dL 120 mg/dL -
Platelet Aggregation Inhibition:
In vitro studies showed that this compound significantly reduced platelet aggregation induced by collagen and ADP. The percentage inhibition at various concentrations is shown in Table 2.Concentration (µM) % Inhibition (Collagen) % Inhibition (ADP) 10 30% 25% 25 50% 45% 50 70% 65%
Case Studies
Case Study: Cardiovascular Risk Reduction
A clinical trial involving patients with hyperlipidemia assessed the efficacy of this compound over six months. The study reported a marked improvement in lipid profiles and a reduction in cardiovascular events among participants treated with this compound compared to the control group.
- Participants: 200 patients with hyperlipidemia
- Duration: 6 months
- Findings:
- Reduction in major cardiovascular events by 30%
- Improved quality of life scores related to cardiovascular health
Propriétés
Numéro CAS |
60662-18-2 |
---|---|
Formule moléculaire |
C24H24ClNO3 |
Poids moléculaire |
409.9 g/mol |
Nom IUPAC |
pyridin-3-ylmethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate |
InChI |
InChI=1S/C24H24ClNO3/c1-3-24(2,23(27)28-17-20-5-4-14-26-16-20)29-22-12-8-19(9-13-22)15-18-6-10-21(25)11-7-18/h4-14,16H,3,15,17H2,1-2H3 |
Clé InChI |
VKNSAVOURPMBRN-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(C(=O)OCC1=CN=CC=C1)OC2=CC=C(C=C2)CC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.